1-Ethenyl-2,3,4,5,6-pentamethylbenzene

Description

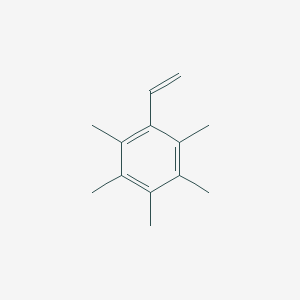

Structure

3D Structure

Propriétés

Numéro CAS |

13324-25-9 |

|---|---|

Formule moléculaire |

C13H18 |

Poids moléculaire |

174.28 g/mol |

Nom IUPAC |

1-ethenyl-2,3,4,5,6-pentamethylbenzene |

InChI |

InChI=1S/C13H18/c1-7-13-11(5)9(3)8(2)10(4)12(13)6/h7H,1H2,2-6H3 |

Clé InChI |

UFMLLTODLZCTMW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1C)C)C=C)C)C |

SMILES canonique |

CC1=C(C(=C(C(=C1C)C)C=C)C)C |

Synonymes |

2,3,4,5,6-Pentamethylstyrene |

Origine du produit |

United States |

Molecular Structure, Conformation, and Electronic Properties of 1 Ethenyl 2,3,4,5,6 Pentamethylbenzene

Theoretical Conformational Analysis of the Ethenyl Side Chain and Sterically Hindered Aromatic Ring System

In an unhindered system like styrene (B11656), the ethenyl group tends to be coplanar with the aromatic ring to maximize π-conjugation. However, in 1-Ethenyl-2,3,4,5,6-pentamethylbenzene, a planar conformation would lead to significant steric clashes between the vinyl group's hydrogens and the hydrogens of the two flanking methyl groups. To alleviate this steric strain, the ethenyl group is forced to rotate out of the plane of the benzene (B151609) ring.

Computational studies on related polysubstituted benzenes indicate that the energy profile for this rotation is characterized by a potential energy well at a non-planar dihedral angle. The exact value of this optimal angle represents a compromise between maximizing conjugative stability (favoring planarity) and minimizing steric repulsion (favoring a perpendicular orientation).

Table 1: Calculated Rotational Barrier and Dihedral Angle for the Ethenyl Group in Substituted Benzenes

| Compound | Substituents | Calculated Rotational Barrier (kcal/mol) | Calculated Optimal Dihedral Angle (°) |

| Styrene | H | ~2.0 | 0 |

| 1-Ethenyl-2-methylbenzene | One ortho-methyl | ~5.0 - 7.0 | ~30 - 45 |

| 1-Ethenyl-2,6-dimethylbenzene | Two ortho-methyls | >10.0 | ~60 - 75 |

| This compound | Two ortho-methyls + others | >12.0 (Estimated) | ~70 - 90 (Estimated) |

Note: Data for this compound are estimated based on trends observed in less substituted analogs, as specific literature values are not available. The presence of additional methyl groups is expected to further increase the rotational barrier and the dihedral angle due to buttressing effects.

This forced non-planar conformation has significant implications, as it disrupts the π-conjugation between the ethenyl group and the aromatic ring, thereby altering the electronic properties of the molecule.

Electronic Structure Investigations via Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the electronic structure of this compound. Methods like Density Functional Theory (DFT) can be used to determine orbital energies, electron density distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO).

The five methyl groups on the benzene ring are electron-donating through an inductive effect (+I) and hyperconjugation. This collective electron donation increases the electron density of the aromatic ring, making it more nucleophilic compared to benzene itself. Consequently, the energy of the Highest Occupied Molecular Orbital (HOMO) is raised, which generally correlates with a lower ionization potential and increased reactivity towards electrophiles.

The ethenyl group, while capable of conjugation, has its electronic influence modulated by the sterically enforced non-planar orientation. In a planar conformation, the vinyl group would extend the π-system, contributing to both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). However, as the dihedral angle increases towards 90°, this conjugation is significantly diminished. The electronic character of the vinyl group in this molecule is therefore expected to be more isolated, behaving more like an alkene substituent rather than a fully integrated part of the aromatic π-system.

Table 2: Calculated Frontier Orbital Energies for Benzene and Substituted Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.72 | 1.15 | 7.87 |

| Toluene (B28343) | -6.45 | 1.12 | 7.57 |

| Pentamethylbenzene (B147382) | -5.85 | 1.05 | 6.90 |

| Styrene (planar) | -6.15 | 0.25 | 6.40 |

| This compound (non-planar) | -5.70 (Estimated) | ~0.80 (Estimated) | ~6.50 (Estimated) |

Note: Values are representative and can vary with the level of theory and basis set used. Data for the target molecule are estimated based on the additive effects of pentamethylation and a non-conjugated ethenyl group.

The estimated HOMO energy for this compound is significantly higher than that of benzene, primarily due to the strong electron-donating nature of the five methyl groups. The HOMO-LUMO gap is reduced compared to benzene, suggesting greater polarizability.

Analysis of Aromaticity and Substituent Effects on Electron Density Distribution

The aromaticity of the benzene ring in this molecule is influenced by its substituents. Aromaticity can be assessed using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A more negative NICS value indicates stronger aromatic character.

The five electron-donating methyl groups increase the π-electron density of the ring. This enhanced electron density generally leads to a slight increase in aromatic character, as reflected by more negative NICS values compared to benzene. The ethenyl group's effect is more complex. If it were planar, its conjugation would delocalize the π-electrons over a larger system, which could either slightly increase or decrease the aromaticity of the ring itself depending on the specific electronic demand. However, due to the sterically induced non-planarity, the vinyl group's influence on the ring's aromaticity is primarily inductive. As an sp²-hybridized carbon group, it has a weakly electron-withdrawing inductive effect relative to alkyl groups, but this is overwhelmingly counteracted by the five methyl groups.

Steric Hindrance Effects of Multiple Methyl Groups on Ethenyl Group Orientation and Reactivity

The most dominant feature of this compound's structure is the profound steric hindrance. The five methyl groups, particularly the two at the ortho positions (C-2 and C-6), create a crowded environment that severely restricts the conformational freedom of the ethenyl group, forcing it into a near-orthogonal orientation relative to the benzene ring.

This steric crowding has several critical consequences for the molecule's reactivity:

Inhibition of Coplanarity: As established, steric hindrance prevents the ethenyl group from achieving a planar conformation, which is necessary for effective π-conjugation with the aromatic ring.

Shielding of the Aromatic Ring: The methyl groups form a "fence" around the aromatic ring, sterically shielding it from attack by reagents. While the ring is electronically activated towards electrophilic substitution, any approaching electrophile would face significant steric repulsion.

Restricted Reactivity of the Ethenyl Group: The double bond of the ethenyl group is also sterically hindered. Reactions that require attack on the π-face of the double bond, such as epoxidation or hydroboration, would be significantly slower compared to an unhindered alkene. The bulky pentamethylphenyl group effectively blocks one face of the double bond.

Altered Reaction Pathways: The combination of electronic activation and steric hindrance can lead to unusual reactivity. For instance, while electrophilic attack on the aromatic ring might be sterically disfavored, reactions at the less-hindered terminal carbon of the ethenyl group might be preferred. The steric bulk could also influence the regioselectivity of addition reactions across the double bond.

In essence, the steric effects of the multiple methyl groups are paramount, overriding the electronic effects in many aspects of the molecule's behavior. They dictate the fundamental conformation of the ethenyl group and impose significant kinetic barriers to reactions at both the aromatic ring and the vinyl substituent.

Spectroscopic Characterization Techniques and Interpretation for 1 Ethenyl 2,3,4,5,6 Pentamethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 1-Ethenyl-2,3,4,5,6-pentamethylbenzene, ¹H NMR and ¹³C NMR, along with 2D NMR techniques, provide a complete picture of the proton and carbon environments.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethenyl (vinyl) group protons and the five methyl groups attached to the benzene (B151609) ring.

The three protons of the ethenyl group (-CH=CH₂) form a complex splitting pattern known as an AMX spin system, as their chemical shifts are typically well-separated.

The proton on the carbon attached to the aromatic ring (Hα) is expected to appear as a doublet of doublets in the downfield region of the vinyl protons due to coupling with the two terminal vinyl protons (Hβ-cis and Hβ-trans).

The two terminal protons (Hβ) are diastereotopic and will have different chemical shifts. They appear as two separate doublet of doublets. The trans-proton typically resonates slightly downfield compared to the cis-proton.

The fifteen protons of the five methyl groups on the aromatic ring are expected to appear as sharp singlets. Due to the substitution pattern, the two ortho-methyl groups (at C2 and C6) are chemically equivalent, and the two meta-methyl groups (at C3 and C5) are also equivalent. The para-methyl group (at C4) is unique. This results in three distinct signals for the methyl protons with an integration ratio of 6:6:3. The electron-donating nature of the numerous methyl groups influences the shielding of the vinyl protons, causing slight shifts compared to unsubstituted styrene (B11656).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| Ethenyl CH (α) | ~6.8 | dd | J(α,β-trans) ≈ 17.6, J(α,β-cis) ≈ 10.9 | 1H |

| Ethenyl CH₂ (β-trans) | ~5.6 | dd | J(α,β-trans) ≈ 17.6, J(cis,trans) ≈ 1.5 | 1H |

| Ethenyl CH₂ (β-cis) | ~5.2 | dd | J(α,β-cis) ≈ 10.9, J(cis,trans) ≈ 1.5 | 1H |

| ortho-CH₃ (C2, C6) | ~2.25 | s | - | 6H |

| meta-CH₃ (C3, C5) | ~2.20 | s | - | 6H |

| para-CH₃ (C4) | ~2.15 | s | - | 3H |

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. For this compound, a total of nine distinct carbon signals are expected: five for the aromatic ring, two for the ethenyl group, and two for the methyl groups (ortho and meta/para methyls may have coincidental overlap).

The aromatic carbons (C1-C6) will resonate in the typical aromatic region (δ 120-140 ppm). The carbon atom bearing the ethenyl group (C1) and the other methyl-substituted carbons will appear as quaternary signals. The ethenyl carbons will appear in the olefinic region, with the terminal CH₂ carbon being more shielded (upfield) than the CH carbon. The methyl carbons will resonate in the upfield aliphatic region (δ 15-25 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C1 (-C-CH=CH₂) | ~137 |

| Aromatic C2, C6 | ~134 |

| Aromatic C3, C5 | ~133 |

| Aromatic C4 | ~132 |

| Ethenyl -CH= | ~135 |

| Ethenyl =CH₂ | ~114 |

| ortho-CH₃ | ~17 |

| meta-CH₃ | ~16.5 |

| para-CH₃ | ~16 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecule's connectivity. libretexts.orgmnstate.eduemerypharma.comnews-medical.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. A COSY spectrum would show strong cross-peaks connecting the ethenyl protons (Hα, Hβ-cis, and Hβ-trans) to each other, confirming their coupling relationships. emerypharma.com It would also confirm the absence of coupling for the methyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. acs.org An HSQC spectrum would show cross-peaks linking the ethenyl Hα signal to the ethenyl -CH= carbon signal, the Hβ signals to the =CH₂ carbon signal, and each methyl proton signal to its corresponding methyl carbon signal. This allows for the definitive assignment of protonated carbons.

Cross-peaks from the ortho-methyl protons to aromatic carbons C1, C2, and C3.

Cross-peaks from the ethenyl Hα to the aromatic C1 and C2/C6 carbons.

Cross-peaks from the ethenyl Hβ protons to the aromatic C1 carbon.

Together, these 2D NMR experiments provide irrefutable evidence for the structure of this compound.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural clues based on its fragmentation pattern upon ionization. whitman.edu The molecular formula of this compound is C₁₃H₁₈, giving it an exact mass of approximately 174.14 Da. lookchem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) of 174. This peak confirms the molecular weight of the compound.

The fragmentation of the molecular ion is highly predictable and informative. libretexts.org The most prominent fragmentation pathway for alkylbenzenes involves the cleavage of a bond beta to the aromatic ring to form a stable benzylic cation. gatech.edu

Base Peak (m/z 159): The most favorable fragmentation is the loss of a methyl radical (·CH₃, 15 Da) from the molecular ion. This results in the formation of a highly stable, resonance-delocalized cation at m/z 159 (M-15) . This fragment is expected to be the base peak (the most intense peak) in the spectrum.

Other minor fragments may also be observed, but the M⁺· peak at m/z 174 and the base peak at m/z 159 are the most diagnostic features of the mass spectrum.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of the Ethenyl and Polymethylated Aromatic Ring

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. msu.edu The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

C-H Stretching Vibrations:

sp² C-H Stretch (Aromatic and Ethenyl): Absorption bands are expected just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹), corresponding to the C-H bonds of the ethenyl group and the aromatic ring (if it had any C-H bonds, which it does not). The vinyl C-H stretches are characteristic.

sp³ C-H Stretch (Methyl): Strong absorption bands appear just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹) due to the symmetric and asymmetric stretching of the C-H bonds in the five methyl groups. spectroscopyonline.com

C=C Stretching Vibrations:

Ethenyl C=C Stretch: A moderate absorption band is expected around 1630 cm⁻¹ for the carbon-carbon double bond of the vinyl group.

Aromatic C=C Stretch: One or more bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the heavily substituted benzene ring.

C-H Bending Vibrations:

Ethenyl C-H Bends: Strong bands corresponding to the out-of-plane bending ("wagging") of the vinyl C-H bonds are expected in the 1000-900 cm⁻¹ region.

Methyl C-H Bends: Absorptions around 1460 cm⁻¹ and 1375 cm⁻¹ are characteristic of the asymmetric and symmetric bending (deformation) of the methyl C-H bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| sp² C-H Stretch (Ethenyl) | 3100 - 3010 | Medium |

| sp³ C-H Stretch (Methyl) | 2975 - 2850 | Strong |

| C=C Stretch (Ethenyl) | ~1630 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

| CH₃ Bend | ~1460, ~1375 | Medium |

| =C-H Bend (out-of-plane) | 1000 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. uzh.ch The chromophore in this compound is the ethenyl group in conjugation with the pentamethylbenzene (B147382) ring.

This extended system of conjugation allows for π → π* electronic transitions upon absorption of UV radiation. Compared to benzene (λmax ≈ 255 nm) or unsubstituted styrene (λmax ≈ 245 nm), the spectrum of this compound is expected to show a significant bathochromic shift (a shift to longer wavelengths). utoronto.ca This shift is caused by the five electron-donating methyl groups on the aromatic ring, which raise the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap and requiring lower energy (longer wavelength) light to induce the electronic transition. utoronto.ca This effect is often accompanied by a hyperchromic effect , an increase in the molar absorptivity (ε). The primary absorption band (π → π*) is expected to be observed in the 250-280 nm range.

Chemical Reactivity and Mechanistic Investigations of 1 Ethenyl 2,3,4,5,6 Pentamethylbenzene

Reactions of the Ethenyl Moiety

The ethenyl group is the primary site of reactivity in 1-ethenyl-2,3,4,5,6-pentamethylbenzene, undergoing reactions typical of alkenes, such as additions and polymerizations. The electron-donating nature of the pentamethylphenyl group significantly influences the reaction mechanisms and rates.

The double bond of the ethenyl group readily undergoes addition reactions. The pentamethylphenyl group, being strongly electron-donating, stabilizes carbocation intermediates that form at the benzylic position, dictating the regioselectivity of unsymmetrical additions according to Markovnikov's rule.

Hydrogenation: Catalytic hydrogenation of the ethenyl double bond leads to the formation of 1-ethyl-2,3,4,5,6-pentamethylbenzene. This reaction typically proceeds under mild conditions using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂).

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) occurs rapidly, breaking the double bond to form a 1,2-dihalo-1-(pentamethylphenyl)ethane. The reaction proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule. The proton adds to the terminal carbon of the vinyl group, forming a highly stabilized tertiary benzylic carbocation. The subsequent attack of the halide ion yields a 1-halo-1-(pentamethylphenyl)ethane. The high stability of the carbocation intermediate accelerates this reaction compared to less substituted styrenes.

Hydration: Acid-catalyzed hydration also follows Markovnikov's rule, producing 1-(pentamethylphenyl)ethanol. The reaction involves the protonation of the double bond to form the stable benzylic carbocation, which is then captured by water.

Table 1: Regioselectivity in Addition Reactions of this compound

| Reagent | Intermediate | Product |

| HBr | Tertiary Benzylic Carbocation | 1-Bromo-1-(pentamethylphenyl)ethane |

| H₂O / H⁺ | Tertiary Benzylic Carbocation | 1-(Pentamethylphenyl)ethanol |

Polymerization Behavior and Mechanisms

This compound can undergo polymerization through various mechanisms, including radical, cationic, and anionic pathways, to form poly(this compound).

Radical polymerization of styrenic monomers is a well-established process. libretexts.orglibretexts.org For this compound, the process is initiated by the decomposition of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), to generate free radicals. libretexts.org

The initiation step involves the addition of the initiator radical to the vinyl group, which preferentially forms a more stable tertiary benzylic radical. libretexts.org This stability is further enhanced by the electron-donating methyl groups on the aromatic ring. The propagation step consists of the sequential addition of monomer units to the growing polymer chain radical. nih.gov Termination typically occurs through combination or disproportionation of two growing radical chains. libretexts.org

The kinetics of the polymerization are influenced by factors such as initiator concentration, monomer concentration, and temperature. The rate of polymerization is generally proportional to the square root of the initiator concentration and the first power of the monomer concentration. Chain transfer reactions can also occur, affecting the molecular weight of the resulting polymer. nih.gov

The electron-rich nature of the pentamethylphenyl group makes this compound an excellent candidate for cationic polymerization. nih.govsemanticscholar.org The five electron-donating methyl groups stabilize the propagating benzylic carbocation, facilitating a rapid and often controlled polymerization process. researchgate.net

Initiation is typically achieved using a combination of a protic acid or a carbocation source (initiator) and a Lewis acid (co-initiator). Common initiating systems include HCl/SnCl₄ or cumyl alcohol/B(C₆F₅)₃. semanticscholar.orgnih.gov The Lewis acid activates the initiator, which then protonates the monomer's double bond or adds to it, generating the initial benzylic carbocation.

Propagation proceeds by the electrophilic attack of the carbocationic chain end on a new monomer molecule. This process is highly efficient due to the stability of the propagating species. Cationic polymerization is often conducted at low temperatures to suppress side reactions, such as chain transfer and termination, which can occur through proton elimination or reaction with counter-ions. nih.gov In some systems, particularly with non-coordinating counter-ions and in polar solvents like ionic liquids, "living" cationic polymerization can be achieved, allowing for precise control over molecular weight and polymer architecture. researchgate.netrsc.org

Table 2: Comparison of Polymerization Mechanisms for this compound

| Mechanism | Initiator Examples | Propagating Species | Key Features |

| Radical | AIBN, Benzoyl Peroxide | Tertiary Benzylic Radical | Tolerant to impurities; less control over molar mass distribution. nih.gov |

| Cationic | Protic/Lewis Acids (e.g., HCl/SnCl₄) | Tertiary Benzylic Carbocation | Very rapid due to stable carbocation; sensitive to impurities; can be "living". nih.govrsc.org |

| Anionic | Organolithiums (e.g., n-BuLi) | Benzylic Carbanion | Can be "living," allowing for narrow molar mass distribution and block copolymers; sensitive to protic impurities. wikipedia.org |

Anionic Polymerization Characterization

Anionic polymerization is a form of chain-growth polymerization initiated by anions. wikipedia.org For a vinyl monomer to be suitable for anionic polymerization, the substituent on the double bond must be able to stabilize a negative charge. youtube.com While the phenyl ring in styrene (B11656) can delocalize the negative charge of the propagating carbanion, the five electron-donating methyl groups in this compound would destabilize this carbanion. This effect makes anionic polymerization more challenging compared to unsubstituted styrene.

However, if initiated, the process would typically involve a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium), which adds across the double bond of the monomer. youtube.com This creates a new carbanionic species that then propagates by adding to subsequent monomer units. Anionic polymerization is known for its "living" character when performed under stringent conditions, free of any terminating agents like water or alcohols. wikipedia.org This living nature allows for the synthesis of polymers with a very narrow molecular weight distribution and the creation of block copolymers by sequential monomer addition. youtube.comethernet.edu.et

The polymerization of this compound creates a chiral center at the tertiary carbon atom in each monomer unit of the polymer backbone. The relative stereochemistry of these centers, known as tacticity, significantly affects the physical properties of the resulting polymer. illinois.edu

Atactic Polymer: The stereocenters are arranged randomly. This lack of order typically results in an amorphous, non-crystalline material. Radical polymerization of styrenic monomers usually produces atactic polymers. illinois.edu

Isotactic Polymer: All stereocenters have the same configuration. This regular structure allows polymer chains to pack closely, leading to crystalline materials with higher melting points and mechanical strength.

Syndiotactic Polymer: The stereocenters have regularly alternating configurations. This also results in a crystalline polymer, though with different properties than the isotactic form.

Achieving stereochemical control typically requires the use of coordination catalysts, such as Ziegler-Natta or metallocene catalysts. illinois.edu The geometry of the catalyst's active site dictates the orientation of the incoming monomer as it adds to the growing polymer chain, thereby controlling the stereochemistry of the newly formed chiral center. The bulky pentamethylphenyl group would likely play a significant role in the stereodirecting step of the polymerization. The development of specific catalysts for this compound could allow for the synthesis of isotactic or syndiotactic polymers with tailored properties. researchgate.net

Electrophilic Aromatic Substitution (EAS) on the Pentamethylbenzene (B147382) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, the reaction is heavily influenced by the electronic and steric properties of the six substituents on the benzene (B151609) ring. The general mechanism involves the attack of an electrophile by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. youtube.com

Directing Effects of the Ethenyl and Alkyl Substituents

The regiochemical outcome of an electrophilic attack on a substituted benzene ring is dictated by the directing effects of the substituents already present. vanderbilt.edu These effects are a combination of inductive and resonance effects, which influence the electron density at different positions on the ring and the stability of the carbocation intermediate. quizlet.com

Alkyl Groups (Methyl): The five methyl groups on the pentamethylbenzene ring are activating groups and ortho, para-directors. libretexts.org They donate electron density to the ring through a combination of a positive inductive effect (+I) and hyperconjugation. quizlet.com This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. libretexts.org The increased electron density is particularly pronounced at the ortho and para positions relative to each alkyl group, which stabilizes the arenium ion intermediate formed during the substitution at these positions. libretexts.org

Ethenyl (Vinyl) Group: The ethenyl group is also generally considered an activating group and an ortho, para-director. youtube.com While its inductive effect can be slightly electron-withdrawing due to the sp² hybridization of the vinyl carbons, its resonance effect is electron-donating. The π-electrons of the double bond can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and stabilizing the corresponding carbocation intermediates.

In this compound, all possible positions for electrophilic attack are ortho or meta to the ethenyl group, as there is no para position available. The concerted effect of the five activating methyl groups and the activating ethenyl group makes the aromatic ring highly nucleophilic.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Methyl (-CH₃) | Electron-donating (+I) | Hyperconjugation (electron-donating) | Activating | Ortho, Para |

| **Ethenyl (-CH=CH₂) ** | Weakly electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |

Regioselectivity and Mechanistic Pathways in Highly Substituted Systems

In a highly substituted system like this compound, the concept of ortho, meta, and para positions becomes complex as every carbon atom of the ring is already substituted. Therefore, electrophilic aromatic substitution would necessitate the displacement of one of the existing substituents, a process known as ipso-substitution, or would not occur in a typical manner.

Standard EAS reactions involve the substitution of a hydrogen atom. youtube.com Since there are no hydrogen atoms on the aromatic ring of this compound, a typical EAS pathway is unlikely. Any electrophilic attack on the ring would have to proceed through an ipso-attack, where the electrophile attacks a carbon atom already bearing a substituent. The stability of the resulting arenium ion and the nature of the substituent as a potential leaving group would determine the feasibility of such a reaction. Methyl groups are generally poor leaving groups in this context.

The mechanistic pathway for an electrophilic attack would involve the formation of a sigma complex where the electrophile has added to one of the ring carbons. quizlet.com The positive charge in this intermediate is delocalized across the ring. The strong electron-donating nature of the five methyl groups and the ethenyl group would highly stabilize this carbocation. However, the final step of proton elimination to restore aromaticity is not possible. Instead, the reaction would either reverse (loss of the electrophile) or potentially lead to rearrangement or loss of a different substituent if a suitable electrophile and reaction conditions are employed.

Reactivity Comparisons with Saturated Alkylpentamethylbenzenes

To understand the influence of the ethenyl group on the reactivity of the pentamethylbenzene ring, a comparison with a saturated analogue like ethylpentamethylbenzene is useful.

| Compound | Key Substituent | Electronic Effect of Key Substituent | Expected Reactivity in EAS |

| This compound | Ethenyl (-CH=CH₂) | Activating (+R > -I) | Highly reactive |

| Ethylpentamethylbenzene | Ethyl (-CH₂CH₃) | Activating (+I, Hyperconjugation) | Highly reactive |

Both the ethenyl group and the ethyl group are activating. libretexts.org The ethyl group in ethylpentamethylbenzene activates the ring through inductive effects and hyperconjugation. The ethenyl group in this compound activates primarily through its resonance effect. The combined electron-donating character of the five methyl groups in both compounds already renders the aromatic ring exceptionally electron-rich.

Side-Chain Reactivity and Transformations

The side chains of this compound, namely the ethenyl group and the five methyl groups, are also sites for chemical transformations.

Oxidative Processes Targeting the Ethenyl Group or Alkyl Side Chains

The presence of an aromatic ring can significantly influence the reactivity of its alkyl side chains towards oxidation. libretexts.org The carbon atom attached to the aromatic ring is known as the benzylic position and is particularly susceptible to oxidation.

Oxidation of Alkyl Side Chains: Alkyl groups attached to a benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. libretexts.orgchemistrysteps.com This reaction proceeds if there is at least one hydrogen atom on the benzylic carbon. libretexts.org For the methyl groups of this compound, the benzylic positions have hydrogens, making them susceptible to oxidation. Under harsh oxidative conditions, it is plausible that one or more methyl groups could be converted to carboxylic acid groups. The specific methyl group that is oxidized would depend on steric factors and the precise reaction conditions.

Oxidation of the Ethenyl Group: The double bond of the ethenyl group is also prone to oxidation. Reagents like ozone (O₃), followed by a workup step, can cleave the double bond to yield carbonyl compounds (ozonolysis). Permanganate or osmium tetroxide can lead to the formation of diols (dihydroxylation). The electron-rich aromatic ring and the other alkyl side chains would also be susceptible to oxidation under strong conditions, potentially leading to a mixture of products or ring degradation.

Radical Reactions Involving the Ethenyl Group or Alkyl Moieties

Radical reactions can also target the side chains of this compound.

Catalytic Transformations and Hydrocarbon Pool Mechanisms of this compound

The conversion of methanol (B129727) to olefins (MTO) and aromatics (MTA) over acidic zeolite catalysts is a cornerstone of non-petroleum-based chemical production. core.ac.uk Central to this process is the "hydrocarbon pool" (HCP) mechanism, where organic species confined within the zeolite pores act as co-catalysts and reaction intermediates. proquest.com Highly substituted aromatic compounds, including polymethylbenzene analogs related to this compound, are critical components of this hydrocarbon pool, mediating the complex reaction network that transforms methanol into valuable light olefins and aromatics.

Role in Methanol to Olefins (MTO) and Methanol to Aromatics (MTA) Processes

Polymethylbenzenes are recognized as prominent reactive species in methanol conversion processes. nih.gov Their presence within the zeolite catalyst can significantly accelerate the transformation of methanol. nih.gov In the MTO and MTA context, these aromatic molecules are not merely spectators; they actively participate in a catalytic cycle involving repeated methylation by methanol followed by the elimination of olefins.

The general cycle involves the following key steps:

Methylation: Polymethylbenzenes within the zeolite react with methanol (or its derivatives, like dimethyl ether) to form higher methylated analogs. This sequential methylation can ultimately lead to the formation of the heptamethylbenzenium cation (heptaMB+), a particularly important intermediate. proquest.comresearchgate.netacs.org

Side-Chain Growth: Once the aromatic ring is highly methylated (e.g., pentamethylbenzene or hexamethylbenzene), further methylation can occur on an existing methyl group, forming an ethyl side-chain. This leads to species like 1-ethyl-2,3,4,5,6-pentamethylbenzene. Theoretical calculations suggest that side-chain methylation becomes thermodynamically preferred over ring methylation in highly substituted benzenes. nih.govacs.org

Olefin Elimination: The ethyl-substituted aromatic cation can then eliminate an olefin, such as ethene, regenerating a lower-methylated benzene and completing the catalytic cycle. It is in this step that vinyl-substituted species like this compound are understood to be transient intermediates, formed just prior to the release of the olefin product.

Table 1: Key Polymethylbenzene Analogs in MTO/MTA Processes

| Compound Name | Role in Hydrocarbon Pool |

|---|---|

| Pentamethylbenzene | Core hydrocarbon pool species, precursor to higher methylated aromatics. |

| Hexamethylbenzene | Important reaction center for side-chain methylation. |

| 1-Ethyl-2,3,4,5,6-pentamethylbenzene | Key intermediate formed via side-chain methylation of hexamethylbenzene. |

| Heptamethylbenzenium Cation | A terminal methylation product and crucial reaction intermediate. proquest.com |

Interactions with Zeolite Catalysts and External Acid Sites

The catalytic transformations involving polymethylbenzenes are critically dependent on the properties of the zeolite catalyst, particularly its pore structure and acidity. nih.gov Zeolites like H-ZSM-5 and H-Beta provide the acidic sites (Brønsted acid sites) necessary to protonate methanol and the aromatic species, facilitating the methylation and elimination reactions. core.ac.uk

The unique microenvironment of the zeolite's channels and cavities exerts a "cavity-controlled" or shape-selective effect on the reaction. nih.gov This confinement influences which intermediates can form and how they react. For instance, the size of the zeolite pores can dictate the maximum size of the aromatic hydrocarbon pool species that can be accommodated, thereby influencing the product distribution and the catalyst's deactivation pathway. core.ac.uk

While reactions primarily occur within the micropores, the external acid sites on the zeolite surface can also play a role. These external sites can catalyze the formation of larger, bulkier aromatic molecules that are unable to diffuse out of the pores. This process contributes to the formation of "coke," which consists of heavy, polycyclic aromatic hydrocarbons that can block access to the internal active sites and lead to catalyst deactivation. The heptamethylbenzenium cation, for example, is inherently linked to both product formation and the pathways that lead to catalyst deactivation through the formation of coke precursors. proquest.comresearchgate.net

Mechanisms of Hydrocarbon Pool Formation and Evolution Involving Substituted Aromatics

Two primary mechanisms have been proposed to explain how polymethylbenzenes generate olefins:

Side-Chain Mechanism: As described previously, this mechanism involves the methylation of a methyl group on the aromatic ring to form an ethyl group, which is subsequently eliminated as an olefin. nih.govacs.org This pathway is favored for highly methylated benzenes. Isotope-labeling studies have provided direct evidence for side-chain methylation as a critical pathway in the MTO conversion process. acs.org

Paring Mechanism: This alternative mechanism involves a series of ring contraction and expansion steps. For example, a methylated benzene ring might rearrange to a methylated cyclopentadiene, which can then be methylated and re-expand to form a different benzene isomer, releasing an olefin in the process.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Ethyl-2,3,4,5,6-pentamethylbenzene |

| Pentamethylbenzene |

| Hexamethylbenzene |

| Heptamethylbenzenium Cation |

| Methanol |

| Dimethyl ether |

| Ethene |

| Benzene |

| Toluene (B28343) |

| Xylene |

| 1-ethyl-2,4,5-tetramethylbenzene |

| 1,3-dimethylbenzene |

| 1,2,4-trimethylbenzene |

Computational and Theoretical Studies on 1 Ethenyl 2,3,4,5,6 Pentamethylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and Ab Initio (such as Hartree-Fock and post-Hartree-Fock methods) are used to solve the Schrödinger equation, providing detailed information on electron distribution and energy levels.

Research Findings: For a molecule like 1-Ethenyl-2,3,4,5,6-pentamethylbenzene, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the molecular geometry and compute key electronic properties. The five methyl groups on the benzene (B151609) ring are strong electron-donating groups due to inductive effects and hyperconjugation. This electron donation is expected to significantly influence the electronic character of the entire molecule.

The key impacts on the electronic structure would include:

Increased Electron Density in the Aromatic System: The methyl groups push electron density into the π-system of the benzene ring.

Higher Energy Molecular Orbitals: This enrichment of the π-system raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack.

Reduced HOMO-LUMO Gap: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is less affected, leading to a smaller HOMO-LUMO energy gap compared to unsubstituted styrene (B11656). A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich areas. For this molecule, the most negative potential (red/yellow) would be concentrated on the vinyl group and the aromatic ring, indicating the likely sites for electrophilic attack.

The table below provides a comparative view of calculated electronic properties for styrene and the anticipated, illustrative values for this compound, based on known substituent effects.

| Property | Styrene (Calculated) | This compound (Illustrative) | Description |

|---|---|---|---|

| HOMO Energy | ~ -6.1 eV | ~ -5.5 eV | Energy of the Highest Occupied Molecular Orbital. A higher value indicates greater ease of donating an electron. |

| LUMO Energy | ~ -0.3 eV | ~ -0.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates greater ease of accepting an electron. |

| HOMO-LUMO Gap | ~ 5.8 eV | ~ 5.3 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and electronic transitions. |

| Dipole Moment | ~ 0.1 D | ~ 0.4 D | A measure of the overall polarity of the molecule. The asymmetric substitution increases the dipole moment slightly. |

| Heat of Formation | ~ 147 kJ/mol | ~ 25 kJ/mol | The enthalpy change when the compound is formed from its constituent elements in their standard states. Methyl groups add stability. |

Reaction Pathway Modeling and Transition State Analysis for Key Chemical Transformations

Computational chemistry is crucial for mapping the energetic landscape of a chemical reaction. By modeling the reaction pathway, chemists can identify intermediates, determine the structure of transition states, and calculate activation energies, which provides deep insight into reaction mechanisms and rates.

Research Findings: For this compound, key chemical transformations would involve the vinyl group, such as electrophilic addition, radical polymerization, or cycloaddition reactions. Transition state analysis, often performed using DFT, would be essential to understand how the bulky and electron-rich pentamethylphenyl group influences reactivity.

Electrophilic Addition: In an addition reaction (e.g., with HBr), the electron-donating methyl groups would activate the double bond, favoring the formation of a carbocation intermediate. Calculations would likely show that the benzylic carbocation, stabilized by the electron-rich ring, is highly favored. However, the steric hindrance from the two ortho-methyl groups could significantly increase the activation energy for the approach of the electrophile, potentially slowing the reaction rate compared to less hindered styrenes.

Polymerization: In radical polymerization, the steric bulk would play a dominant role. While the radical intermediate would be stable, the approach of another monomer unit would be severely hindered, likely making polymerization difficult or impossible.

The following table presents an illustrative comparison of calculated activation energies for the rate-determining step in an electrophilic addition reaction.

| Reactant | Reaction | Illustrative Activation Energy (ΔG‡) | Comment |

|---|---|---|---|

| Styrene | Electrophilic Addition of H+ | ~ 15 kcal/mol | Baseline reactivity for comparison. |

| 4-Methylstyrene | Electrophilic Addition of H+ | ~ 13 kcal/mol | Electron-donating group lowers the energy barrier. |

| This compound | Electrophilic Addition of H+ | ~ 18 kcal/mol | Electronic effects lower the barrier, but severe steric hindrance from ortho-methyl groups significantly raises it. |

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into conformational dynamics and non-covalent intermolecular interactions. These simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system.

Research Findings: An MD simulation of this compound, likely using a force field like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field), would reveal its dynamic behavior in a condensed phase (e.g., in a solvent like toluene).

Key insights from such a simulation would include:

Conformational Analysis: The primary conformational freedom involves the rotation of the vinyl group relative to the plane of the benzene ring. Due to severe steric clashes with the two ortho-methyl groups, the vinyl group would be forced into a nearly perpendicular orientation relative to the ring to minimize steric strain. MD simulations would quantify the rotational energy barrier and the preferred dihedral angle.

Solvation Structure: The simulation would show how solvent molecules arrange around the solute, providing information on solvation shells and the energetics of solvation.

Intermolecular Interactions: While benzene rings are known for π-π stacking, this interaction would be highly suppressed for this compound. The flanking methyl groups would prevent the close, parallel approach of another aromatic ring, leading to weaker, dispersion-dominated interactions.

The table below outlines a typical setup for a hypothetical MD simulation.

| Parameter | Value/Setting | Purpose |

|---|---|---|

| System | 1 molecule of solute in a 40Å x 40Å x 40Å box of toluene (B28343) | To simulate the behavior of the molecule in a non-polar solvent. |

| Force Field | OPLS-AA | Provides accurate parameters for hydrocarbons and aromatic systems. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure (1 atm), and Temperature (298 K). |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space and intermolecular dynamics. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Reactivity Profiles

QSPR and QSAR are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. These models are typically statistical in nature and rely on calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or steric features of the molecules.

Research Findings: A QSPR/QSAR model for predicting the reactivity of substituted styrenes would involve a dataset of different styrene derivatives and their experimentally measured reaction rates. For each molecule, a variety of descriptors would be calculated. For this compound, these descriptors would capture its unique features:

Electronic Descriptors: Net atomic charges, HOMO/LUMO energies, and dipole moment would quantify the electron-rich nature of the system.

Steric Descriptors: Molar volume, surface area, and specific shape indices (e.g., Kier shape indices) would numerically represent the significant bulk of the pentamethylphenyl group.

Topological Descriptors: Connectivity indices (e.g., Wiener index, Randić index) describe the branching and arrangement of atoms in the molecule.

A resulting QSPR equation might take a form like: Reactivity = c0 + c1(HOMO Energy) - c2(Molar Volume) + .... In such a model, the high HOMO energy of this compound would predict high reactivity, while its very large molar volume would predict low reactivity. The model would balance these competing factors to provide a final prediction.

The following table lists some molecular descriptors that would be calculated for this compound to be used in a QSPR/QSAR model.

| Descriptor Type | Descriptor Name | Illustrative Value | Information Encoded |

|---|---|---|---|

| Constitutional | Molecular Weight | 160.27 g/mol | Size of the molecule. |

| Topological | Wiener Index | 165 | Describes molecular branching and compactness. |

| Geometric | Molecular Volume | ~ 180 ų | 3D space occupied by the molecule (a steric descriptor). |

| Electronic | LogP (Octanol-Water Partition) | ~ 5.1 | Hydrophobicity of the molecule. |

| Quantum-Chemical | HOMO-LUMO Gap | ~ 5.3 eV | Relates to electronic reactivity and stability. |

| Quantum-Chemical | Total Dipole Moment | ~ 0.4 D | Overall molecular polarity. |

Advanced Materials and Chemical Synthesis Applications of 1 Ethenyl 2,3,4,5,6 Pentamethylbenzene Derivatives

Monomer for Specialty Polymers and Copolymers

1-Ethenyl-2,3,4,5,6-pentamethylbenzene, also known as pentamethylstyrene, serves as a specialized monomer for the synthesis of high-performance polymers with distinct properties compared to conventional polystyrene. The presence of five methyl groups on the aromatic ring introduces significant steric hindrance and increases the electron density of the phenyl group, which profoundly influences its polymerization behavior and the characteristics of the resulting polymer, poly(pentamethylstyrene).

Research findings indicate that pentamethylstyrene can be polymerized effectively through cationic initiation, yielding a polymer with a high softening point exceeding 230°C. researchgate.net This enhanced thermal resistance is a direct consequence of the sterically hindered polymer backbone, which restricts chain mobility. In contrast to its successful cationic polymerization, studies have shown that this compound fails to produce methanol-insoluble polymer under anionic, free-radical, or Ziegler-Natta polymerization conditions. researchgate.net Furthermore, attempts to copolymerize this monomer with styrene (B11656) through radical pathways have been reported as unsuccessful, suggesting that the significant steric bulk of the pentamethylphenyl group inhibits effective chain propagation with less substituted monomers. researchgate.net Blends of poly(pentamethylstyrene) with standard polystyrene have been found to be incompatible. researchgate.net

The unique properties of poly(pentamethylstyrene) make it a candidate for applications requiring high thermal stability, such as specialty engineering plastics and advanced dielectric materials.

| Property | This compound | Styrene (Typical) |

|---|---|---|

| Successful Polymerization Method | Cationic Initiation researchgate.net | Free-Radical, Anionic, Cationic, Ziegler-Natta |

| Unsuccessful Polymerization Methods | Anionic, Radical, Ziegler-Natta researchgate.net | (Generally successful with all methods) |

| Resulting Polymer | Poly(pentamethylstyrene) | Polystyrene |

| Softening Point / Glass Transition Temp. (Tg) | > 230°C (Softening Point) researchgate.net | ~100°C (Tg) |

| Key Structural Feature | Sterically hindered, electron-rich phenyl groups | Unsubstituted phenyl groups |

Intermediates in Fine Chemical Synthesis

This compound is a valuable intermediate in fine chemical synthesis due to its dual reactivity. It possesses both a reactive vinyl group and a highly electron-rich aromatic ring, making it a versatile precursor to other highly substituted aromatic compounds.

The vinyl group can undergo a wide range of standard alkene transformations. For instance, catalytic hydrogenation can reduce the ethenyl moiety to an ethyl group, yielding 1-ethyl-2,3,4,5,6-pentamethylbenzene. The double bond can also be subjected to oxidation reactions to form epoxides, diols, or be cleaved to produce aldehydes. Halogenation or hydrohalogenation across the double bond provides another avenue for introducing further functionality.

Simultaneously, the pentamethylated benzene (B151609) ring is highly activated towards electrophilic aromatic substitution. The five electron-donating methyl groups make the ring significantly more nucleophilic than benzene or toluene (B28343), facilitating reactions such as nitration, halogenation, or Friedel-Crafts acylation under milder conditions than typically required for less substituted aromatics. The directing effect of the existing substituents would guide incoming electrophiles to the sole unsubstituted carbon atom of the original pentamethylbenzene (B147382) core, although the reactivity of the vinyl group often dominates. This dual reactivity allows for a modular approach to synthesizing complex molecules where transformations can be carried out on either the vinyl group or the aromatic ring, positioning it as a key building block for novel materials, pharmaceuticals, and agrochemicals.

Ligands in Organometallic Chemistry and Catalysis

In the field of organometallic chemistry, this compound is a multifunctional ligand capable of coordinating to metal centers in several ways, influencing the steric and electronic environment of the metal. uomustansiriyah.edu.iqlibretexts.org Its utility in catalysis stems from the unique combination of a π-basic arene ring and a coordinating alkene moiety.

The primary coordination modes include:

η²-Coordination: The ethenyl (vinyl) group can coordinate to a transition metal center through its π-system, acting as a two-electron donor. This is a common binding mode for alkene ligands.

η⁶-Coordination: The electron-rich pentamethylbenzene ring can act as a six-electron donor, binding to a metal in a "sandwich" or "half-sandwich" fashion, similar to other arene ligands.

The five methyl groups on the aromatic ring are critical to its function as a ligand. They are electron-donating, which increases the electron density on the benzene ring and enhances its ability to donate to a metal center, thereby stabilizing metals in lower oxidation states. Concurrently, these methyl groups provide significant steric bulk. This steric hindrance can create a well-defined coordination pocket around the metal center, which can be exploited to control substrate access and enforce high selectivity in catalytic reactions. frontiersin.org The steric pressure can also promote or stabilize coordinatively unsaturated species, which are often key catalytic intermediates. This combination of strong electron donation and tunable steric bulk makes it a promising ligand for catalysts used in hydrogenation, polymerization, and cross-coupling reactions.

| Feature | Description | Implication in Catalysis |

|---|---|---|

| Coordination Sites | Ethenyl group (π-bond); Arene ring (π-system) | Potential for bidentate or monodentate coordination. |

| Hapticity Modes | η² (vinyl), η⁶ (arene) | Versatile binding to metal centers. |

| Electronic Effect | Strongly electron-donating (inductive effect of 5 -CH₃ groups) | Stabilizes electron-deficient metal centers; modifies redox properties. |

| Steric Effect | High steric bulk from pentamethylphenyl group | Controls substrate approach, enhances selectivity, stabilizes reactive intermediates. frontiersin.org |

Future Research Directions and Emerging Trends in Ethenyl Polymethylbenzene Chemistry

Development of Novel and Green Synthetic Routes for 1-Ethenyl-2,3,4,5,6-pentamethylbenzene

The industrial-scale application of this compound is currently hampered by the lack of efficient and environmentally benign synthetic routes. Traditional methods for synthesizing substituted styrenes often involve multi-step processes, harsh reaction conditions, and the use of hazardous reagents, leading to significant waste generation. researchgate.netgoogle.com Future research will undoubtedly focus on the development of "green" synthetic pathways that are not only more sustainable but also more economically viable.

An emerging trend in organic synthesis is the utilization of alternative solvents to replace volatile and toxic organic compounds. chemistryjournals.net Research into aqueous-based synthetic methods, or the use of ionic liquids and supercritical fluids, could offer significant environmental benefits for the production of vinyl-polymethylbenzenes. chemistryjournals.net Furthermore, the principles of green chemistry encourage the development of catalytic reactions that minimize waste and energy consumption. chemistryjournals.net The exploration of biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions, represents a promising avenue for the synthesis of complex organic molecules. chemistryjournals.net Microwave-assisted synthesis is another technique that can accelerate reaction rates and reduce energy input. chemistryjournals.net

Future synthetic strategies for this compound and its derivatives could also draw inspiration from novel one-pot synthesis methods developed for other α-alkyl styrene (B11656) derivatives, which offer regioselective production under transition metal-free conditions. nih.gov The development of sustainable routes for producing key chemical intermediates, such as the synthesis of vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether, highlights the potential for creating more environmentally friendly pathways to vinyl compounds. rsc.org A comparative overview of potential green synthesis strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Strategies

| Strategy | Potential Advantages for this compound Synthesis | Key Research Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. chemistryjournals.net | Enzyme discovery and engineering for non-natural substrates. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. chemistryjournals.net | Scale-up feasibility and control of reaction parameters. |

| Flow Chemistry | Improved safety, enhanced reaction control, potential for automation. chemistryjournals.net | Reactor design and optimization for specific reaction kinetics. |

| Use of Greener Solvents | Reduced environmental impact, potential for improved reactivity. chemistryjournals.net | Solvent selection and recovery, understanding solute-solvent interactions. |

Exploration of New Catalytic Applications and Mechanisms, particularly in Hydrocarbon Conversion

Polymethylbenzenes are known to play a crucial role as hydrocarbon pool species in the methanol-to-hydrocarbons (MTH) process, a key technology for converting methanol (B129727) into valuable olefins and gasoline. datapdf.comysu.am The presence of a vinyl group on the pentamethylbenzene (B147382) core in this compound introduces a reactive site that could significantly influence its behavior in catalytic cycles. Future research is expected to delve into the specific catalytic applications of this compound, particularly in the realm of hydrocarbon conversion.

The dual aromatic- and olefin-based catalytic cycles are central to the MTH mechanism. datapdf.com Understanding how this compound participates in or modifies these cycles is a key area for investigation. Its vinyl group could potentially act as a point of attachment to the catalyst surface or as a reactive handle for further transformations within the zeolite pores. The steric bulk of the pentamethylphenyl group is also likely to influence product selectivity by directing the reaction pathways.

Operando spectroscopic techniques will be invaluable in elucidating the role of ethenyl-polymethylbenzenes in these complex catalytic systems. core.ac.uk By observing the transformation of these molecules in real-time under reaction conditions, researchers can gain unprecedented insights into the reaction mechanisms. This knowledge will be instrumental in designing more efficient and selective catalysts for hydrocarbon conversion processes. The development of advanced catalysts for the deep processing of raw hydrocarbons is a key area of ongoing research, with a focus on principles of "green chemistry". gaschemeng.com

Investigation of Self-Assembly and Supramolecular Chemistry with Highly Substituted Aromatics

The unique molecular architecture of this compound, characterized by a sterically crowded aromatic core, makes it a fascinating building block for supramolecular chemistry. The study of self-assembly in such systems is driven by the desire to create novel materials with precisely controlled nanostructures and functionalities. Future research will likely explore how the interplay of steric hindrance and intermolecular forces governs the self-assembly of this and related highly substituted aromatic compounds.

The design of crowded aromatic molecules that can form columnar superstructures through self-assembly has been a subject of recent interest. researchgate.netnih.gov Hydrogen bonding is a powerful tool to direct the assembly of these sterically hindered molecules into well-defined helical and polar stacks. researchgate.netnih.gov While this compound itself lacks strong hydrogen bonding capabilities, its derivatives could be functionalized to incorporate such groups, enabling the formation of ordered supramolecular structures.

The self-assembly of aromatic-functionalized amphiphiles is another area of active research, where noncovalent interactions between aromatic moieties play a critical role in the formation of aggregates. acs.org The study of how the pentamethylphenyl group in this compound influences π-π stacking and other noncovalent interactions will be crucial for designing new self-assembling systems. The exploration of surface-confined self-assembly of multifunctional star-shaped molecules provides a framework for predicting the two-dimensional organization of complex aromatic building blocks. acs.org

Advancements in In-Situ Spectroscopic Characterization for Reaction Monitoring

Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. Future research on this compound will greatly benefit from the application of advanced in-situ spectroscopic techniques, particularly for monitoring its polymerization and catalytic transformations.

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for in-situ reaction monitoring. numberanalytics.comnumberanalytics.com These techniques can provide detailed information about the changes in molecular structure and concentration of reactants, intermediates, and products as the reaction progresses. numberanalytics.comnumberanalytics.com For instance, in-situ Raman spectroscopy has been successfully employed to monitor the polymerization of styrene in various media, providing insights into monomer conversion and molecular dynamics. researchgate.net The application of such techniques to the polymerization of this compound would enable precise control over the polymer's molecular weight and architecture.

Emerging trends in this field include the development of 2D spectroscopy techniques and the integration of machine learning for data analysis. numberanalytics.com In-situ small-angle X-ray scattering (SAXS) combined with rheology can provide real-time information on the evolution of nanostructures during polymerization-induced self-assembly. acs.org The use of fluorescent probes is another sensitive method for monitoring fast photopolymerization processes. rsc.org These advanced characterization methods will be instrumental in unraveling the complex reaction pathways of ethenyl-polymethylbenzenes.

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Potential Application for this compound |

|---|---|---|

| Real-Time FTIR/Raman Spectroscopy | Monomer conversion, reaction kinetics, changes in functional groups. rsc.org | Monitoring polymerization and catalytic reactions. |

| In-Situ NMR Spectroscopy | Detailed molecular structure, reaction intermediates, polymer tacticity. numberanalytics.com | Elucidating reaction mechanisms and polymer microstructure. |

| Time-Resolved SAXS/Rheology | Evolution of morphology and viscoelastic properties during self-assembly. acs.org | Studying polymerization-induced self-assembly of block copolymers. |

| Fluorescence Probe Technology | Real-time monitoring of fast polymerization processes. rsc.org | Investigating the kinetics of photopolymerization. |

Design of Functional Materials with Tailored Properties through Precision Polymerization

The vinyl group of this compound allows it to serve as a monomer for the synthesis of novel polymers. The bulky pentamethylphenyl substituent is expected to impart unique properties to the resulting polymer, such as high thermal stability, altered solubility, and specific optical and electronic characteristics. A key future research direction will be the use of precision polymerization techniques to create functional materials with tailored properties.

Living anionic polymerization is a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The application of this technique to functionalized styrene derivatives has enabled the creation of complex polymer architectures. researchgate.net Similarly, atom transfer radical polymerization (ATRP) has been used to polymerize a range of substituted styrenes in a controlled manner. cmu.edu The polymerization of this compound via these methods could lead to polymers with predictable and tunable properties.

The incorporation of this sterically demanding monomer into copolymers could lead to materials with interesting phase behavior and mechanical properties. A general strategy for accessing alternating styrene/substituted styrene copolymers has recently been developed, opening up new possibilities for creating polymers with precisely controlled monomer sequences. nih.gov Furthermore, the functionalization of styrene-based polymers is a well-established route to materials with specific applications, and similar strategies could be applied to polymers derived from this compound. google.com The inherent properties of the styrene monomer make it a suitable candidate for the design of new materials for optoelectronic and nonlinear optical applications through functionalization. nih.govroyalsocietypublishing.orgresearchgate.net

Deeper Theoretical Insights into Structure-Reactivity Relationships and Mechanistic Pathways

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. Future research will increasingly rely on theoretical methods to gain deeper insights into the structure-reactivity relationships and mechanistic pathways of reactions involving this compound.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. numberanalytics.comresearchgate.net DFT calculations can be used to model reaction intermediates and transition states, providing valuable information about reaction energetics and mechanisms. nih.gov For example, theoretical studies have been instrumental in elucidating the complex mechanisms of the MTH process, including the role of polymethylbenzene intermediates. acs.orgrsc.org Similar computational approaches can be applied to investigate the specific role of the vinyl group and the steric effects of the pentamethylphenyl moiety in catalytic reactions.

Quantum mechanical calculations can also provide insights into the spectroscopic properties of molecules, aiding in the interpretation of experimental data. researchgate.netrsc.org Furthermore, computational modeling can be used to predict the self-assembly behavior of highly substituted aromatics and to design new functional materials with desired properties. The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery and development of new applications for ethenyl-polymethylbenzenes.

Q & A

Q. What are the optimal synthetic routes for 1-Ethenyl-2,3,4,5,6-pentamethylbenzene, considering steric hindrance from the pentamethyl substituents?

- Methodological Answer : Synthesis of heavily substituted benzene derivatives requires strategies to mitigate steric hindrance. A one-step approach using palladium-catalyzed coupling (e.g., Sonogashira or Heck reactions) could introduce the ethenyl group to a pre-functionalized pentamethylbenzene precursor. Precursor scoring and relevance heuristics, as described in multi-step synthetic workflows, help prioritize intermediates with minimal steric clash . Kinetic control via low-temperature reactions and bulky ligands (e.g., P(t-Bu)₃) may enhance regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pentamethyl substituents produce distinct upfield shifts (δ 1.5–2.5 ppm for methyl groups) and splitting patterns. The ethenyl proton (CH₂=CH–) shows a characteristic triplet or quartet near δ 5–6 ppm, with coupling constants (J = 10–16 Hz) confirming trans/cis geometry .

- X-ray Crystallography : Single-crystal diffraction resolves spatial arrangement. Heavy methyl substitution reduces symmetry, requiring high-resolution data (R factor < 0.05) to resolve overlapping electron densities. Crystallization in non-polar solvents (e.g., hexane) minimizes disorder .

Q. What are the key physical properties of this compound, and how are they experimentally determined?

- Methodological Answer :

- Boiling Point : Predicted via group contribution methods (e.g., Joback) or measured using dynamic distillation under reduced pressure (e.g., 265±35°C at 760 mmHg) .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures.

- Solubility : Determined via gravimetric analysis in solvents like toluene or dichloromethane.

Advanced Research Questions

Q. How do electronic and steric effects from pentamethyl substitution influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?

- Methodological Answer : The electron-donating methyl groups increase the electron density of the benzene ring, potentially deactivating it toward electrophilic substitution. However, the ethenyl group acts as a dienophile in Diels-Alder reactions. Steric hindrance from adjacent methyl groups may slow kinetics; computational modeling (DFT) can identify transition-state geometries and activation barriers. Experimental validation via kinetic studies under varying temperatures and pressures is recommended .

Q. What computational methods are recommended to predict the thermodynamic stability and spectroscopic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and compute vibrational frequencies (IR/Raman). Compare with experimental spectra to validate accuracy.

- Molecular Dynamics (MD) : Simulate crystal packing to predict melting points and solubility.

- NMR Prediction : Software like ACD/Labs or Gaussian-generated chemical shifts (GIAO method) helps assign peaks in complex spectra .

Q. How can researchers address discrepancies between experimental and predicted spectroscopic data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR, MS, and XRD results. For example, unexpected NOE effects in NMR may indicate conformational flexibility.

- Error Analysis : Re-examine computational parameters (e.g., basis set size) or experimental conditions (e.g., solvent polarity).

- Collaborative Databases : Compare with PubChem or DSSTox entries for analogous structures to identify systemic errors .

Application-Oriented Questions

Q. What are the potential applications of this compound in material science, particularly in surface chemistry studies?

- Methodological Answer : The ethenyl group enables polymerization or grafting onto surfaces (e.g., silica nanoparticles). Adsorption studies on indoor surfaces (e.g., glass, polymers) using microspectroscopic techniques (AFM, ToF-SIMS) can reveal interactions with organic pollutants. Functionalization via thiol-ene "click" chemistry may create hydrophobic coatings .

Safety and Handling

Q. What methodologies ensure safe handling and storage of this compound given its potential hazards?

- Methodological Answer :

- Storage : Inert atmosphere (argon) and amber glass vials to prevent oxidation or light-induced degradation.

- Handling : Use glove boxes for air-sensitive steps. LC-MS or GC-MS monitors degradation products during long-term storage.

- Toxicity Screening : Follow ATSDR/EPA guidelines for biomarker identification (e.g., urinary metabolites) in exposure studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.